2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile
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Overview
Description
2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a sulfonyl group, a nitrile group, and two aromatic rings. This compound is commonly used as an intermediate in the synthesis of various agrochemicals, particularly insecticides and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-ethoxybenzaldehyde in the presence of a base, followed by the addition of a nitrile group through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process requires precise temperature control and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)sulfonyl-3-(2-ethoxyphenyl)prop-2-enenitrile
- 2-(4-Chlorophenyl)sulfonyl-3-(3-methoxyphenyl)prop-2-enenitrile
- 2-(4-Chlorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
Uniqueness
2-(4-Chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group provides additional steric and electronic effects compared to similar compounds, influencing its interactions and applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-(3-ethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-2-22-15-5-3-4-13(10-15)11-17(12-19)23(20,21)16-8-6-14(18)7-9-16/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORSHJRRRHLOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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